molecular formula C47H64O9 B15290975 Bistachybotrysin E

Bistachybotrysin E

Cat. No.: B15290975
M. Wt: 773.0 g/mol
InChI Key: MNXSMYRWPCDCOZ-FTBBBMSZSA-N
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Description

Bistachybotrysin E is a natural product derived from the fungus Stachybotrys chartarum. It is a phenylspirodrimane dimer known for its cytotoxic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bistachybotrysin E involves complex organic reactions. One of the methods includes the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a concentration of 40 mg/mL . The detailed synthetic routes and reaction conditions are often proprietary and specific to research laboratories.

Industrial Production Methods

Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis, which involves precise control of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Bistachybotrysin E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Bistachybotrysin E has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bistachybotrysin E involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, disrupting cellular functions and inducing cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis .

Comparison with Similar Compounds

Bistachybotrysin E is part of a family of phenylspirodrimane dimers, which includes compounds like Bistachybotrysin J and Bistachybotrysin Y. These compounds share similar structural features but differ in their specific functional groups and biological activities.

List of Similar Compounds

  • Bistachybotrysin J
  • Bistachybotrysin Y
  • Bistachybotrysin D
  • Bistachybotrysin W

These compounds are also derived from Stachybotrys chartarum and exhibit varying degrees of biological activity .

Biological Activity

Bistachybotrysin E is a phenylspirodrimane dimer derived from the fungus Stachybotrys chartarum, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound belongs to a class of compounds known for their complex structures and significant biological properties. The compound exhibits a unique arrangement of phenyl and spirodrimane units, which contribute to its biological efficacy. Research indicates that compounds within this class often demonstrate cytotoxic effects against various cancer cell lines, as well as antimicrobial properties.

Biological Activities

1. Anticancer Activity

Research has shown that this compound exhibits notable cytotoxicity against several human tumor cell lines. A study reported that phenylspirodrimane dimers, including this compound, significantly inhibited the growth of cancer cells such as:

  • Breast Cancer Cells: High sensitivity was observed.
  • Liver Cancer Cells: Moderate cytotoxic effects noted.
  • Leukemia Cells: Significant inhibition of cell proliferation.

The mechanism of action appears to involve the disruption of cellular pathways that regulate apoptosis and cell cycle progression .

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. The compound's efficacy includes:

  • Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity: Shows potential in inhibiting fungal growth, making it a candidate for antifungal therapies.

The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessTarget Organisms
AnticancerHighBreast, liver, leukemia cells
AntimicrobialModerate to highGram-positive/negative bacteria
Fungal InhibitionSignificantVarious fungal strains

Case Studies

Case Study 1: Anticancer Effects

In a controlled study, this compound was administered to human tumor cell lines in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased rates of apoptosis. This study highlights the potential for this compound to serve as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential use as an antimicrobial agent in clinical settings .

The biological activities of this compound are attributed to several mechanisms:

  • Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Membrane Disruption: Interaction with lipid membranes in bacteria and fungi, compromising their integrity.
  • Enzyme Inhibition: Potential inhibition of enzymes crucial for microbial survival and proliferation.

Properties

Molecular Formula

C47H64O9

Molecular Weight

773.0 g/mol

IUPAC Name

(3R,4aS,7R,7'S,8R,8'S,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4'-dihydroxy-8'-methoxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one

InChI

InChI=1S/C47H64O9/c1-23-10-12-31-42(3,4)33(51)14-16-44(31,7)46(23)20-27-29(49)18-25(22-48)35(39(27)55-46)37-38(53)26-19-30(50)28-21-47(56-40(28)36(26)41(37)54-9)24(2)11-13-32-43(5,6)34(52)15-17-45(32,47)8/h18-19,23-24,31-34,37,41,48-52H,10-17,20-22H2,1-9H3/t23-,24-,31+,32+,33-,34-,37-,41-,44+,45+,46-,47-/m1/s1

InChI Key

MNXSMYRWPCDCOZ-FTBBBMSZSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)[C@H]5[C@@H](C6=C7C(=C(C=C6C5=O)O)C[C@@]8(O7)[C@@H](CC[C@@H]9[C@@]8(CC[C@H](C9(C)C)O)C)C)OC)CO)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C5C(C6=C7C(=C(C=C6C5=O)O)CC8(O7)C(CCC9C8(CCC(C9(C)C)O)C)C)OC)CO)O)C)O)(C)C

Origin of Product

United States

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